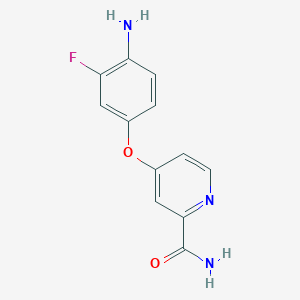

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Overview

Description

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: is an organic compound with the molecular formula C12H10FN3O2. It is known for its applications in medicinal chemistry, particularly in the synthesis of heterocyclic urea derivatives, which are studied as potential kinase inhibitors for treating various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product undergoes subsequent reactions with thionyl chloride and formamide. Another method involves reacting 4-chloropyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base .

Industrial Production Methods: For industrial production, the process is optimized to ensure safety and cost-effectiveness. The use of inorganic bases instead of potassium t-butoxide reduces potential safety hazards. The reaction is followed by crystallization for separation, which simplifies the operation and lowers costs while minimizing environmental pollution .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions are possible but less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .

Scientific Research Applications

Biology and Medicine: It has shown potential in developing novel therapeutics targeting P2X7 receptors. It is also suggested for use in diagnostic tools to detect P2X7 receptor expression levels in cancer cells.

Mechanism of Action

The mechanism by which 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as kinase enzymes. The presence of the fluorine atom can influence the molecule’s interaction with other molecules, potentially enhancing its biological activity.

Comparison with Similar Compounds

- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide

- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

- 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

- 4-(2-Amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide

Uniqueness: The uniqueness of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide lies in its specific substitution pattern, which includes an amino group and a fluorine atom on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound has been shown to interact with the c-Met receptor tyrosine kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research has demonstrated that the substitution patterns on the pyridine and phenoxy groups significantly influence the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Amino Group : The amino group at the para position is essential for maintaining biological activity, likely through hydrogen bonding interactions with the target enzyme.

The following table summarizes the effects of various substitutions on biological activity:

| Substitution Position | Substituent | Effect on Activity |

|---|---|---|

| 3 (Phenyl Ring) | Fluorine | Increased potency |

| 4 (Phenyl Ring) | Amino Group | Critical for activity |

| 2 (Pyridine Ring) | Carboxamide | Essential for receptor binding |

In Vitro Studies

In a study evaluating the anti-proliferative effects of this compound, it was tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating potent anti-cancer properties. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity in treated cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. The docking results suggest that the compound forms stable complexes with c-Met, supporting its role as a potential therapeutic agent in targeting this pathway .

Properties

IUPAC Name |

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBRHWHVZDWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.